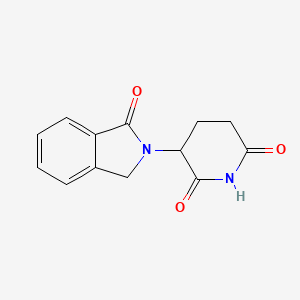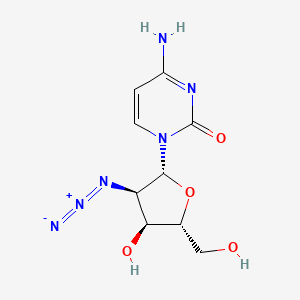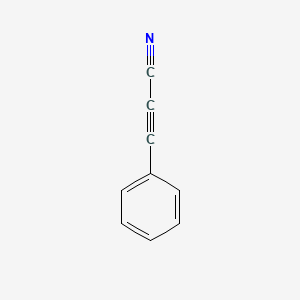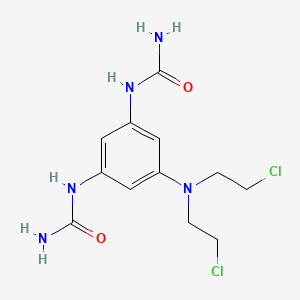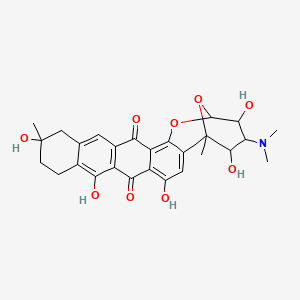
2-Tert-butylpyrimidin-5-ol
Overview
Description
2-Tert-butylpyrimidin-5-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that has a tert-butyl group attached to the 2-position of the pyrimidine ring, and a hydroxyl group attached to the 5-position. In
Scientific Research Applications
Glycosylation Reactions and Vinyl Triflates Formation : 2,4,6-Tri-tert-butylpyrimidine (TTBP), a derivative of 2-Tert-butylpyrimidin-5-ol, has been identified as an efficient, cost-effective alternative for 2,6-di-tert-butylpyridine in glycosylation reactions and vinyl triflates formation (Crich, Smith, Yao, & Picione, 2001).
Mass Spectrometry Studies : The tert-butylpyrimidines, including this compound, have been studied using electron-impact mass spectrometry. These studies revealed the importance of tert-butyl group in the fragmentation processes of these compounds (Herbert, Evans, Larka, Bell, Philippides, & Beynon, 1983).
Supramolecular Porphyrin Arrays : The 2-aminopyrimidin-5-yl ligand, related to this compound, has shown potential for constructing supramolecular porphyrin arrays with efficient light-harvesting capabilities (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).
Synthesis of Heterocyclic β-Amino Acids : A synthesis method involving 5-bromopyrimidine and tert-butyl acrylate has been developed for β-amino-5-pyrimidinepropanoic ester, showcasing the utility of this compound derivatives in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, closely related to this compound, has led to the development of ligands for the histamine H4 receptor, which have shown potential in treating inflammation and pain (Altenbach et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a functional parent of tebupirimfos , which is an inhibitor that interferes with the action of enzyme acetylcholinesterase .
Mode of Action
Tebupirimfos inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine into choline and acetic acid .
Biochemical Analysis
Biochemical Properties
2-Tert-butylpyrimidin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, this compound has been observed to interact with certain kinases, influencing phosphorylation processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing the production of pyrimidine nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, affecting cell proliferation. Additionally, this compound can activate or inhibit various kinases, leading to changes in phosphorylation states of proteins involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate immune responses. At higher doses, this compound can induce toxicity, leading to liver and kidney damage. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes can affect the levels of various metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the nucleus, where it affects gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
Properties
IUPAC Name |
2-tert-butylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARZKOYAUVCWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072927 | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85929-96-0 | |
| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



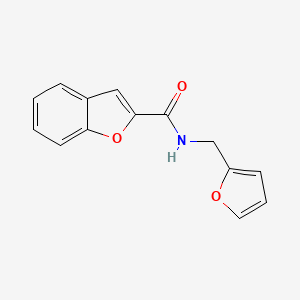

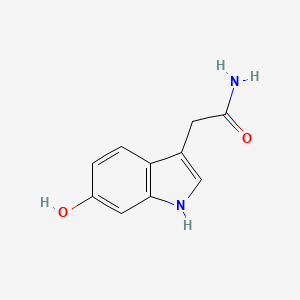
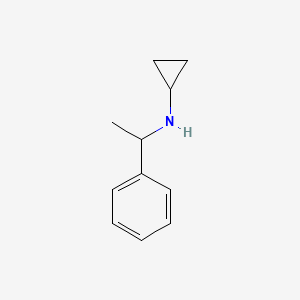

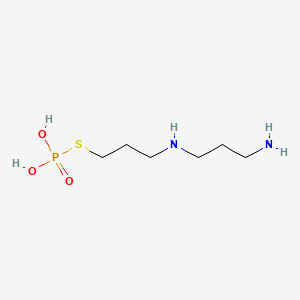
![2-Piperazin-1-ylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B1195718.png)
